Ethofumesate carboxylic acid
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Overview
Description
Ethofumesate carboxylic acid is a derivative of ethofumesate, a well-known herbicide primarily used for controlling grass and small-seeded broadleaf weeds in crops like sugarbeet . This compound is characterized by the presence of a carboxyl group, which significantly influences its chemical behavior and applications.
Preparation Methods
The synthesis of carboxylic acids, including ethofumesate carboxylic acid, can be achieved through various methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
Ethofumesate carboxylic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common reagents used in these reactions include thionyl chloride for converting carboxylic acids to acid chlorides, and strong acids like HCl or H2SO4 for catalyzing esterification reactions .
Scientific Research Applications
Ethofumesate carboxylic acid has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Nanotechnology: Carboxylic acids are employed as surface modifiers to enhance the dispersion of nanoparticles.
Polymer Chemistry: They serve as monomers, additives, and catalysts in polymer production.
Medical Field: Carboxylic acids are involved in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of ethofumesate carboxylic acid involves its interaction with specific molecular targets. It is believed to interfere with lipid biosynthesis by inhibiting key enzymes involved in the process . This disruption leads to the inhibition of cell growth and division, making it effective as a herbicide .
Comparison with Similar Compounds
Ethofumesate carboxylic acid can be compared with other carboxylic acids such as acetic acid, citric acid, and formic acid . While all these compounds share the carboxyl functional group, this compound is unique due to its specific application in herbicides and its distinct molecular structure .
Similar compounds include:
Acetic Acid: Commonly used in vinegar and as a chemical reagent.
Citric Acid: Widely used in food and beverage industries.
Formic Acid: Found in ant venom and used in leather production.
This compound stands out due to its specialized use in agricultural weed control and its unique chemical properties.
Properties
IUPAC Name |
2-(2-hydroxy-5-methylsulfonyloxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6S/c1-11(2,10(13)14)8-6-7(4-5-9(8)12)17-18(3,15)16/h4-6,12H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTIAIHRXRNRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OS(=O)(=O)C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021402 |
Source
|
Record name | 2-[2-Hydroxy-5-(methanesulfonyloxy)phenyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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